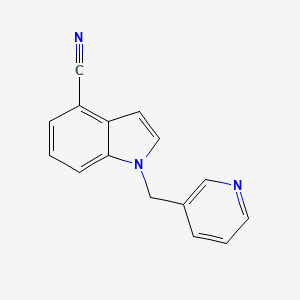

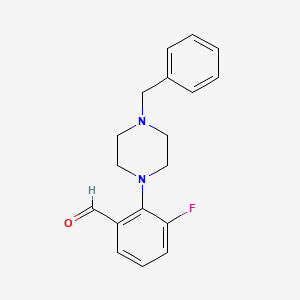

1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile is a heterocyclic molecule that features both pyridine and indole rings. These types of compounds are of interest due to their potential applications in pharmaceuticals and materials science. The indole ring is a common motif in many natural products and pharmaceuticals, while the pyridine ring is a versatile ligand in coordination chemistry and a key structure in various drugs.

Synthesis Analysis

The synthesis of related heterocyclic carbonitriles often involves multicomponent reactions, as seen in the one-pot synthesis of 1H-spiro[furo[3,4-b]pyridine-4,3'-indoline]-3-carbonitrile derivatives . These reactions typically use isatins, malononitrile, and anilinolactones, catalyzed by triethylamine in tetrahydrofuran (THF) under ultrasound irradiation, which offers high yields and short reaction times. Similarly, the synthesis of 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol-4-yl]-6-(substituted phenyl)-1,2-dihydro-2-oxo(imino)pyridine-3-carbonitriles involves a reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and malononitrile .

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and conformations. For instance, the crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile reveals dihedral angles between the pyridine ring and the indole and phenyl substituents, indicating the spatial arrangement of the rings . The carbonitrile group's position is also influenced by steric factors, as seen by its displacement from the plane of the pyridine ring.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves the formation of hydrogen bonds and π-π stacking interactions, which are crucial for the supramolecular aggregation observed in crystalline structures . These interactions can influence the properties and reactivity of the compounds, as well as their potential applications in materials and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the carbonitrile group can affect the electron distribution and chemical reactivity, while the heterocyclic components can contribute to the compound's stability and potential biological activity. The solvate formation, as seen in some related compounds, can also impact the solubility and crystallization behavior .

Scientific Research Applications

1. Inhibitors of SARS CoV-2 RdRp

A study investigated the use of azafluorene derivatives, closely related to 1-(pyridin-3-ylmethyl)-1H-indole-4-carbonitrile, as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These compounds, including variants of indole- and pyridine-carbonitriles, were analyzed for their interactions and binding free energy with RdRp, offering insights into potential therapeutic applications for COVID-19 (Venkateshan et al., 2020).

2. Synthesis Methods

A study focused on the efficient synthesis of indole-containing pyridine derivatives through one-pot multicomponent reactions, providing a basis for creating compounds like this compound. This research highlights the broad substrate scope and high yields of these products, which are valuable for various scientific applications (Zhao et al., 2009).

3. Potential Inhibitors of NAMPT

Another study explored the structural and molecular properties of pyridine derivatives, including those related to this compound, for their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT). The study provided insights into the crystal structure, Hirshfeld surface analysis, and docking studies, which are essential for developing new therapeutic agents (Venkateshan et al., 2019).

4. Synthesis of Indol-3-yl Pyridine Derivatives

Research demonstrated a simple protocol for preparing indol-3-yl pyridine derivatives, closely related to this compound, through a one-pot multi-component reaction. This method is noted for its high yields and broad substrate scope, which are significant for synthesizing various pyridine-based compounds (Thirumurugan & Perumal, 2009).

Mechanism of Action

- One possible target could be cAMP-dependent protein kinase (PKA), specifically the catalytic subunit alpha. PKA plays a crucial role in cellular signaling and regulation of various processes .

- Another potential target is cAMP-dependent protein kinase inhibitor alpha , which modulates PKA activity .

Target of Action

properties

IUPAC Name |

1-(pyridin-3-ylmethyl)indole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-9-13-4-1-5-15-14(13)6-8-18(15)11-12-3-2-7-17-10-12/h1-8,10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKSRSOKTTYSBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC3=CN=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1328139.png)

![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)